molecular formula C9H7ClN2O B104644 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-33-7

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B104644
CAS RN: 16867-33-7
M. Wt: 194.62 g/mol
InChI Key: RFTUUEWMJJYMNE-UHFFFAOYSA-N
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Description

The compound 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure with chlorine and methyl substituents. This structure is a key intermediate in the synthesis of various biologically active compounds and has been the subject of numerous studies due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported through various methods. For instance, a compound with a similar structure was synthesized by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another method involved the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which was accelerated by acid . Additionally, a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which share a similar core structure, was achieved through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structure of a 2-methyl-3-chloro derivative was determined, revealing a planar pyrido-pyrimidine moiety with dihedral angles indicating near coplanarity in the molecules . Similarly, the crystal structure of another derivative showed that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .

Chemical Reactions Analysis

The reactivity of the pyrido[1,2-a]pyrimidin-4-one core has been explored in various chemical reactions. Chloro-4H-pyrido[1,2-a]pyrimidin-4-one was used as a synthone precursor for the preparation of novel heterotricyclic systems, demonstrating its versatility as a building block for more complex structures . The compound's ability to undergo nucleophilic replacement and cyclization reactions highlights its potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been characterized through spectral analysis and X-ray diffraction studies. The crystal structure and spectral characteristics of a 2-methyl-3-chloro derivative were studied, showing that the compound exists in molecular form in crystals and in zwitterion form in solutions . The crystal packing is often stabilized by hydrogen bonds and π-π interactions, which are crucial for the stability and solubility of these compounds .

Scientific Research Applications

Structural Analysis and Interaction with DNA

  • Crystal Structure and Interaction with DNA : The compound is an important intermediate for synthesizing biologically active heterocycles. Its structure was analyzed using NMR and X-ray crystallography, showing coplanar aromatic rings and interactions with calf thymus DNA, suggesting a groove mode of DNA binding (Zhang et al., 2013).

Chemical Synthesis and Reactivity

  • Reaction with Phosgene : 2-(Acetoacetamido)pyridine and its derivatives react with phosgene to yield 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, illustrating the compound’s reactivity and potential for producing novel derivatives (Yale & Spitzmiller, 1977).

Synthetic Methodologies and Organic Reactions

  • Recent Advances in Pyrido[1,2-a]pyrimidines Chemistry : This review provides insights into the structural features, reactions, and synthetic methods of pyrido[1,2-a]pyrimidines, including 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Elattar, Rabie, & Hammouda, 2017).

Crystallographic Studies and Tautomerism

  • Crystal Structure and Spectral Characteristics : The study provides crystallographic insights, showing that 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one exists in molecular and zwitterion forms, highlighting the impact of solvent type and pH on tautomeric equilibrium (Koval’chukova et al., 2004).

Synthesis of Halogenated Derivatives

  • Halogenated 4H-pyrido[1,2-a]pyrimidin-4-one Synthesis : This paper discusses the synthesis of halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, showcasing the versatility in creating a range of compounds with potential biological applications (Molnár et al., 2009).

Development of Novel Heterotricyclic Systems

  • Novel Heterotricyclic Systems Synthesis : The use of chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone precursor for novel heterotricyclic systems, further expanding its application in synthesizing complex organic compounds (Abass et al., 2010).

Chemical Modification and Biological Properties

  • Modification and Analgesic Properties : Chemical modification of pyrido[1,2-a]pyrimidine's pyridine moiety, like methylation, was explored to optimize biological properties, particularly analgesic effects (Ukrainets et al., 2015).

Future Directions

The future directions for the study of “3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further exploration of its synthesis process and potential applications. The development of facile and reliable methods for the installation of a sulfenyl/selenyl group into organic frameworks is one of the areas of interest .

properties

IUPAC Name

3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTUUEWMJJYMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379240
Record name 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

16867-33-7
Record name 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N De Kimpe, N Schamp - Organic Preparations and Procedures …, 1983 - Taylor & Francis
I. INTRODUCTION Enamines have been widely used in synthetic organic chemistry,'I 2 but functionalized enamines, such as 6-haloenamines-1, have not been studied to the same …
Number of citations: 16 www.tandfonline.com

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